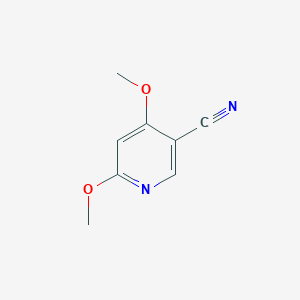4,6-DiMethoxy Nicotinonitrile
CAS No.: 41935-72-2
Cat. No.: VC13845580
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41935-72-2 |
|---|---|
| Molecular Formula | C8H8N2O2 |
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 4,6-dimethoxypyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C8H8N2O2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,1-2H3 |
| Standard InChI Key | UTFGBPSMWWSVBA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=NC=C1C#N)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The pyridine ring in 4,6-Dimethoxy Nicotinonitrile serves as the core scaffold, with methoxy (–OCH) groups at positions 4 and 6 and a nitrile (–C≡N) group at position 2. This arrangement creates a planar structure with distinct electronic effects: the electron-donating methoxy groups increase ring electron density, while the electron-withdrawing nitrile group polarizes the system .
Spectral Characterization
-
Infrared (IR) Spectroscopy: Stretching vibrations at 2,230 cm (C≡N), 1,250–1,050 cm (C–O of methoxy), and 1,600–1,450 cm (aromatic C=C) .
-
Nuclear Magnetic Resonance (NMR):
Synthesis Methodologies
Chalcone Condensation Route
A common synthesis involves reacting ethyl cyanoacetate with α,β-unsaturated ketones (chalcones) under basic conditions. For example, condensation of 4-methoxyacetophenone-derived chalcones with ethyl cyanoacetate in the presence of ammonium acetate yields 4,6-Dimethoxy Nicotinonitrile :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of acetylacetone and cyanoacetamide derivatives in the presence of piperidine catalysts produces 4,6-disubstituted nicotinonitriles in >80% yield .
Comparative Analysis of Nicotinonitrile Derivatives
Mechanistic Insights and Reactivity
Electrophilic Substitution
The electron-rich pyridine ring undergoes nitration and sulfonation preferentially at the 5-position due to methoxy group directing effects .
Nucleophilic Attack
The nitrile group participates in cycloaddition reactions, forming tetrazolo[1,5-a]pyridines under azide conditions :
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume